6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrolidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate diketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate compound.
Attachment of the Thiophene Moiety: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated intermediate.
Final Assembly: The final compound is assembled through an amide bond formation between the chromene core and the pyrrolidine-thiophene intermediate, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group in the chromene core, using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated using alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: NaBH4, methanol, ice bath.
Substitution: Alkyl halides, acetonitrile, reflux.
Major Products
Oxidation: Formation of sulfoxides or sulfones at the thiophene ring.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Alkylated pyrrolidine derivatives.
Scientific Research Applications
6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It can be used as a probe to study the interactions of chromene derivatives with various enzymes and receptors.
Chemical Biology: The compound serves as a tool to investigate the role of thiophene and pyrrolidine moieties in biological systems.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core can interact with hydrophobic pockets, while the pyrrolidine ring may form hydrogen bonds with amino acid residues. The thiophene moiety can participate in π-π stacking interactions, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like 4H-chromene-2-carboxamides with different substituents.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2,5-diones.
Thiophene Derivatives: Compounds with thiophene rings, such as thiophene-2-carboxamides.
Uniqueness
6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is unique due to the combination of the chromene core, pyrrolidine ring, and thiophene moiety in a single molecule. This unique structure provides a distinct set of chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C22H24N2O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-14-10-15(2)21-16(11-14)18(25)12-19(27-21)22(26)23-13-17(20-6-5-9-28-20)24-7-3-4-8-24/h5-6,9-12,17H,3-4,7-8,13H2,1-2H3,(H,23,26) |
InChI Key |
IFSSEDRUHBNJSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCC4)C |
Origin of Product |
United States |
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